molecular formula C6H6O2 B1396159 1-Ethynylcyclopropanecarboxylic acid CAS No. 933755-97-6

1-Ethynylcyclopropanecarboxylic acid

Cat. No. B1396159
M. Wt: 110.11 g/mol
InChI Key: XDVAOWPOJWYAHA-UHFFFAOYSA-N
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Description

1-Ethynylcyclopropanecarboxylic acid (ECC) is an organic compound with the molecular formula C6H6O2 . It belongs to the group of cyclopropanecarboxylic acids and is a derivative of acetylene.


Molecular Structure Analysis

The molecular structure of ECC contains a cyclopropane ring and an ethynyl group, making it a highly reactive molecule. The InChI code for ECC is 1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8) .


Physical And Chemical Properties Analysis

ECC is a solid at room temperature . It has a molecular weight of 110.11 .

Scientific Research Applications

1. Neuroprotective and Therapeutic Applications

1-ACPC has been identified as a high-affinity ligand at strychnine-insensitive glycine receptors, exhibiting partial agonist properties with potential neuroprotective and psychiatric applications. It's demonstrated preclinical activity in animal models addressing neuroprotection and various psychiatric illnesses. Its pharmacokinetics have been studied across species, indicating its potential for clinical evaluation (Cherkofsky, 1995).

2. Antidepressant and Anxiolytic Properties

Studies have indicated that 1-ACPC and its derivatives exhibit antidepressant and anxiolytic actions in animal models, such as reducing immobility in the forced swim test and activity in the elevated plus-maze. These findings propose that 1-aminocyclopropanecarboxylates could represent a novel class of antidepressant/anxiolytic agents (Trullás et al., 1991).

3. Potential in Treating Ischemia and Stroke

1-ACPC has shown promise in the treatment of global cerebral ischemia, with chronic treatment resulting in increased survival, improved neurological status, and extensive protection of vulnerable brain regions following severe forebrain ischemia. These effects are hypothesized to be due to the desensitization of the N-methyl-D-aspartate receptor complex by a glycine partial agonist, suggesting a new avenue for addressing neuronal degeneration caused by excitotoxic phenomena (von Lubitz et al., 1992).

4. Cardiovascular Effects and Antioxidant Activity

Research has also explored the cardiovascular effects of 1-ACPC, finding that it can induce hypotensive and antioxidant effects with the upregulation of Heme Oxygenase-1 in stroke-prone spontaneously hypertensive rats. The compound's action appears to involve the induction of expression of HO-1, which exerts antioxidant and vascular relaxation effects (Gao et al., 2007).

5. Miscellaneous Applications

1-ACPC and related compounds have been studied for various other potential applications, including their role in learning and memory, their distribution and metabolism in normal and neoplastic tissues, and their potential as tumor-seeking agents in diagnostic imaging. These studies have highlighted the compound's versatile nature and potential for further exploration in a variety of scientific and medical contexts (Sterling et al., 1962; Washburn et al., 1979).

Safety And Hazards

ECC is classified under the GHS07 pictogram. The hazard statements associated with ECC are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-ethynylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-6(3-4-6)5(7)8/h1H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVAOWPOJWYAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717713
Record name 1-Ethynylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcyclopropanecarboxylic acid

CAS RN

933755-97-6
Record name 1-Ethynylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynylcyclopropanecarboxylic acid
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Reactant of Route 6
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